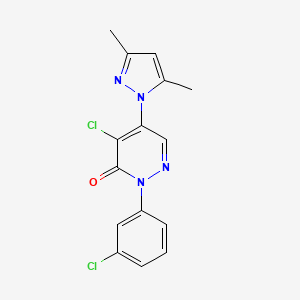

4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

Description

4-Chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro-substituted phenyl ring at position 2 and a 3,5-dimethylpyrazole moiety at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for pesticidal, herbicidal, and pharmaceutical applications due to their structural versatility and bioactivity . The presence of electron-withdrawing chlorine atoms and the bulky pyrazole group in this compound likely enhances its stability and target-binding affinity, making it a candidate for agrochemical development .

Properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c1-9-6-10(2)20(19-9)13-8-18-21(15(22)14(13)17)12-5-3-4-11(16)7-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHMABRBJYKDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions:

Pyrazolyl Group Addition: The 3,5-dimethyl-1H-pyrazol-1-yl group is introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Key Compounds:

Analysis:

Position 2 Aromatic Ring Modifications

Key Compounds:

Analysis:

- Dichlorophenyl derivatives (e.g., ) demonstrate higher pesticidal activity due to increased halogen density, but may suffer from environmental persistence concerns.

Computational Insights into Substituent Effects

- Electron Density Analysis: Density-functional theory (DFT) studies (e.g., B3LYP functional ) predict that chloro and pyrazole groups redistribute electron density, polarizing the pyridazinone ring for nucleophilic interactions.

Biological Activity

4-Chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is C15H14Cl2N4O, with a molecular weight of 335.20 g/mol. Its structure features a pyridazinone core substituted with chlorophenyl and pyrazole groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14Cl2N4O |

| Molecular Weight | 335.20 g/mol |

| IUPAC Name | 4-Chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, showing potential in several therapeutic areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyridazinones exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone were tested in vivo using models such as the carrageenan-induced paw edema model. These studies demonstrated a reduction in inflammation markers without causing gastric lesions, suggesting a favorable safety profile .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. In tests involving p-benzoquinone-induced writhing in rodents, compounds related to this structure showed significant analgesic activity, indicating potential for pain management applications .

Anticancer Potential

Emerging evidence suggests that pyridazinone derivatives may possess anticancer properties. For example, structural modifications can enhance their efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth . The compound's ability to modulate signaling pathways associated with cancer progression warrants further investigation.

The exact mechanisms through which 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone exerts its biological effects are still under study. However, it is hypothesized that the compound interacts with cyclooxygenase (COX) enzymes and other inflammatory mediators to exert its anti-inflammatory and analgesic effects .

Case Studies

Several studies have highlighted the biological activity of compounds related to 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone:

- Study on COX Inhibition : A study synthesized novel pyridazinone derivatives and assessed their inhibitory effects on COX enzymes. The results indicated that these compounds could inhibit COX-1 and COX-2 significantly at concentrations around 10 µM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against lipopolysaccharide-induced neuroinflammation. The findings showed that these derivatives could significantly reduce nitric oxide production in activated microglia .

Q & A

What are the optimal synthetic routes for 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone, and how can reaction conditions be modified to improve yields?

Level: Basic (Synthetic Methodology)

Answer:

The synthesis of pyridazinone derivatives typically involves cyclocondensation reactions or nucleophilic substitution on preformed pyridazinone scaffolds. For this compound, a multi-step approach is recommended:

- Step 1: Synthesize the 3,5-dimethyl-1H-pyrazole moiety via cyclization of β-diketones with hydrazine derivatives, as demonstrated in pyrazole synthesis methodologies .

- Step 2: Introduce the 3-chlorophenyl group at the 2-position of the pyridazinone core via Ullmann coupling or Suzuki-Miyaura cross-coupling, ensuring regioselectivity .

- Step 3: Optimize chlorination at the 4-position using POCl₃ or SOCl₂ under anhydrous conditions, monitoring reaction temperature to avoid over-chlorination .

Key Modifications: Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates. Catalytic systems (e.g., Pd/C for coupling reactions) can improve yields by reducing side products .

How should researchers approach the structural elucidation of this compound, and which spectroscopic techniques are most effective?

Level: Basic (Characterization)

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- X-ray Diffraction (XRD): Resolve the crystal structure to confirm substituent positions and steric effects, particularly for the chlorophenyl and pyrazole groups .

- FTIR and NMR: Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for pyridazinone) and assign proton environments (e.g., aromatic protons in the 6.5–8.5 ppm range for chlorophenyl) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out impurities .

What strategies are recommended for resolving discrepancies in reported biological activities of pyridazinone derivatives?

Level: Advanced (Data Contradiction Analysis)

Answer:

Contradictions in bioactivity data often arise from structural nuances or assay variability. Mitigation strategies include:

- Comparative SAR Studies: Systematically vary substituents (e.g., replacing 3,5-dimethylpyrazole with trifluoromethylpyrazole) to isolate contributions to activity .

- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to minimize experimental variability .

- Computational Docking: Use molecular dynamics simulations to predict binding affinities against target proteins (e.g., kinases or enzymes), cross-referencing with empirical data .

How can computational modeling be integrated with experimental data to predict the bioactivity of this compound?

Level: Advanced (Structure-Activity Relationship)

Answer:

- Pharmacophore Modeling: Define essential structural features (e.g., chloro groups for electrophilic interactions, pyridazinone core for hydrogen bonding) using tools like Schrödinger’s Phase .

- ADMET Prediction: Employ QSAR models to estimate bioavailability, metabolic stability, and toxicity. For example, logP values >3 may indicate poor solubility, necessitating formulation adjustments .

- Docking Validation: Compare predicted binding modes (e.g., with COX-2 or EGFR targets) against experimental inhibition data to refine virtual screening protocols .

What are the critical parameters for assessing the stability of this compound under varying storage conditions?

Level: Basic (Stability Studies)

Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40–60°C to identify decomposition pathways (e.g., hydrolysis of the pyridazinone ring) .

- Photostability: Expose samples to UV light (ICH Q1B guidelines) to detect photodegradation products via HPLC-MS .

- Humidity Sensitivity: Monitor hygroscopicity using dynamic vapor sorption (DVS); chloro-substituted aromatics may hydrolyze in high humidity .

What advanced methodologies can elucidate the mechanism of action for this compound in enzyme inhibition assays?

Level: Advanced (Mechanistic Studies)

Answer:

- Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and Ki values .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Crystallography of Enzyme Complexes: Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to visualize binding pockets and guide analog design .

How can researchers address challenges in purifying this compound due to structural similarities with byproducts?

Level: Advanced (Chromatography Optimization)

Answer:

- HPLC Method Development: Use gradient elution with C18 columns and mobile phases containing 0.1% formic acid to improve resolution of polar byproducts .

- Recrystallization Solvent Screening: Test binary mixtures (e.g., ethanol/water) to exploit differences in solubility between the target compound and impurities .

- Mass-Directed Purification: Employ LC-MS systems to isolate fractions based on exact mass, critical for removing isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.